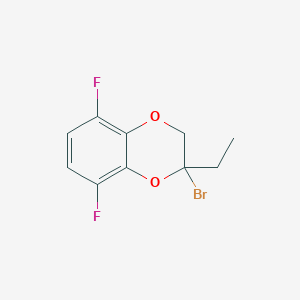
2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine is an organic compound with the molecular formula C₁₀H₉BrF₂O₂ It is a member of the benzodioxine family, characterized by a dioxine ring fused with a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine typically involves the following steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring through a cyclization reaction. This can be achieved by reacting a suitable diol with a dihalide under basic conditions.
Introduction of Bromine and Fluorine Substituents: The bromine and fluorine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS). Fluorination can be achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or elemental fluorine.
Ethylation: The ethyl group is introduced via an alkylation reaction, typically using an ethyl halide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN₃) and potassium cyanide (KCN).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert it to alcohols or alkanes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), hydrogen gas (H₂) with a metal catalyst.
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄), boronic acids, bases like potassium carbonate (K₂CO₃).
Major Products
Substitution: Azides, nitriles, and other substituted derivatives.
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Coupling: Aryl or vinyl-substituted benzodioxines.
Applications De Recherche Scientifique
2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4,5-difluoroanisole: Similar in structure but lacks the ethyl group and has a methoxy group instead of the dioxine ring.
Ethyl bromodifluoroacetate: Contains bromine and fluorine but has a simpler structure with an ester functional group.
Uniqueness
2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine is unique due to its combination of bromine, ethyl, and fluorine substituents on a benzodioxine ring. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogs.
Propriétés
Formule moléculaire |
C10H9BrF2O2 |
|---|---|
Poids moléculaire |
279.08 g/mol |
Nom IUPAC |
3-bromo-3-ethyl-5,8-difluoro-2H-1,4-benzodioxine |
InChI |
InChI=1S/C10H9BrF2O2/c1-2-10(11)5-14-8-6(12)3-4-7(13)9(8)15-10/h3-4H,2,5H2,1H3 |
Clé InChI |
LENQZOIYIOVNFE-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC2=C(C=CC(=C2O1)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


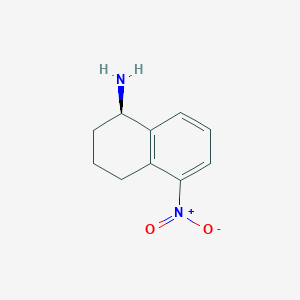
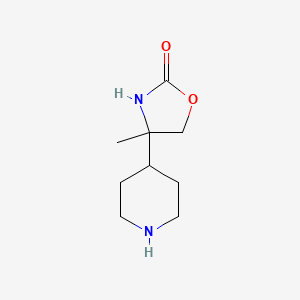
![N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13203615.png)

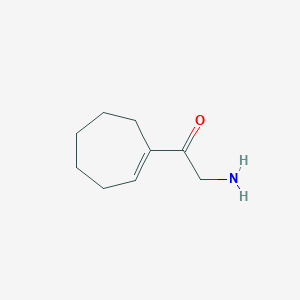
amine](/img/structure/B13203627.png)
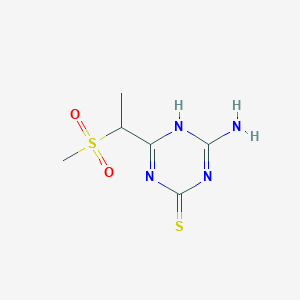
![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)

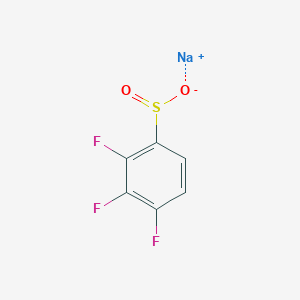
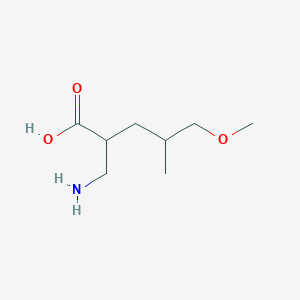
![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)
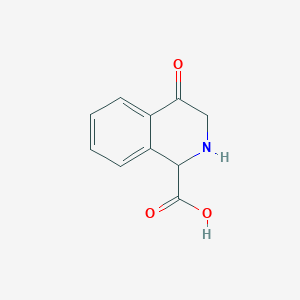
![Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)
